methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-5-6(12-7)2-3-11-8(5)10/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZFLYIVVIQWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653288 | |
| Record name | Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871583-15-2 | |
| Record name | Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a pyrrole moiety fused to a pyridine ring, which is a common feature in many biologically active compounds. The presence of the bromine atom and the carboxylate group contributes to its reactivity and biological profile.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit cytotoxic effects against various cancer cell lines.
- Mechanism : The compound induces apoptosis in cancer cells, which is crucial for controlling tumor growth. It has been shown to inhibit cell proliferation and migration in breast cancer models (4T1 cell line) .
- Case Study : A study demonstrated that compounds with similar structures showed significant cytotoxicity against ovarian and breast cancer cell lines, suggesting that this compound may share similar mechanisms .
2. Antimycobacterial Activity
Pyrrolo[3,4-c]pyridine derivatives have been evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
- Findings : Compounds within this class have shown promising results with low minimum inhibitory concentrations (MIC), indicating potent antimycobacterial activity. For instance, some derivatives exhibited MIC values below 0.15 µM .
3. Anti-HIV Activity
The compound has also been investigated for its potential antiviral properties, particularly against HIV.
- Research Insights : Certain derivatives demonstrated moderate activity in inhibiting HIV replication, with effective concentrations (EC50) below 10 µM being reported for specific analogs . The ester substituent at position 4 significantly influences this activity.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be explained through structure-activity relationship studies:
| Substituent | Activity Impact |
|---|---|
| Bromine at position 4 | Enhances anticancer activity |
| Ester group | Influences antiviral efficacy |
| Distance between pyrrolopyridine scaffold and phenyl ring | Critical for biological activity |
These relationships are essential for guiding the design of new derivatives with enhanced potency and selectivity.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07 g/mol
- CAS Number : 870235-32-8
- Appearance : Light yellow to brown solid
- Purity : Typically over 96% as determined by HPLC
Research has identified several promising biological activities associated with methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate and its derivatives:
Antidiabetic Activity
Studies have shown that derivatives of pyrrolo[3,2-c]pyridine can significantly reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells. Specifically, compounds with specific substituents at the 4-position have demonstrated increased insulin sensitivity in vitro, suggesting potential applications in treating type 2 diabetes and related metabolic disorders .
Anticancer Properties
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells, indicating a selective action that could be advantageous in cancer therapy .
Anti-inflammatory Effects
Research indicates that pyrrolo[3,2-c]pyridine derivatives can act as inhibitors of matrix metalloproteinases (MMPs), which are involved in inflammatory processes and tissue remodeling. These compounds have shown significant inhibitory activity against MMP-2 and MMP-9, suggesting their potential use in treating inflammatory diseases .
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds:
Synthesis of Kinase Inhibitors
This compound is used to develop selective inhibitors for various kinases involved in critical signaling pathways related to cancer and other diseases. Its structural framework allows for modifications that enhance selectivity and potency against specific targets .
Development of New Therapeutics
The compound's unique chemical structure lends itself to modifications that can lead to new therapeutic agents targeting diseases mediated by specific biological pathways, including chronic renal disease and cardiovascular disorders .
Case Study 1: Antidiabetic Research
A study evaluated the effects of methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine derivatives on glucose metabolism in diabetic mouse models. Results indicated a significant reduction in blood glucose levels with minimal side effects, supporting further development for clinical applications in diabetes management.
Case Study 2: Cancer Cell Line Testing
In vitro testing against breast and ovarian cancer cell lines revealed that certain derivatives had a higher selectivity index compared to standard chemotherapeutics, which could lead to less toxic treatment options for patients.
Comparison with Similar Compounds
Methyl 4-Chloro-1H-Pyrrolo[3,2-c]Pyridine-2-Carboxylate
- Synthesis : Prepared via thermolysis of methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate, yielding 53–56% .
- Reactivity: Undergoes nucleophilic substitution (e.g., with propanol or trifluoroethanol) to form alkoxy derivatives (72–79% yields) . Also participates in alkylation (e.g., methylation at N1, 96% yield) and hydrolysis to carboxylate salts .
- Applications : Serves as a scaffold for diversifying chemical libraries in drug discovery due to its isosteric similarity to indoles .
Methyl 4-Bromo-1H-Pyrrolo[3,2-c]Pyridine-2-Carboxylate
Methoxy-Substituted Derivatives
Methyl 6-Chloro-4-Methoxy-1H-Pyrrolo[3,2-c]Pyridine-2-Carboxylate
- Structure : Methoxy group at position 4 and chlorine at position 6 (CAS 871583-21-0) .
- Synthesis: Not explicitly described, but methoxy groups are typically introduced via nucleophilic substitution or alkoxylation.
Ring-Position Isomers
Ethyl 5-Bromo-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate
- Comparison : The [3,2-b] ring fusion shifts substituent positions, altering steric and electronic interactions. This isomer may exhibit distinct reactivity in metal-catalyzed reactions compared to [3,2-c] systems.
Comparative Data Table
Reactivity and Functionalization Potential
- Halogen Reactivity : Bromine at C4 offers advantages in palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) over chlorine due to faster oxidative addition .
- Ester Hydrolysis : The methyl ester can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH, quantitative yield observed for chloro analog) .
- N1 Functionalization : Alkylation at the pyrrole nitrogen (e.g., with iodomethane) proceeds efficiently (96% yield for chloro analog) .
Preparation Methods
Starting Materials and Halogenation
- Starting material : 4-amino-2-bromopyridine derivatives are commonly used as precursors.
- Bromination : Selective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in the presence of radical initiators such as AIBN under reflux conditions in solvents like carbon tetrachloride. This step yields the 4-bromo intermediate essential for further transformations.
Formation of Pyrrolopyridine Core
- Cyclization : The pyrrolo[3,2-c]pyridine core is formed via base-catalyzed ring closure of sulfonamide or amino-substituted pyridine intermediates. For example, sulfonamide derivatives of 4-amino-2-bromopyridine undergo Sonogashira cross-coupling with alkynes followed by intramolecular cyclization under basic conditions to form the fused heterocycle.
- Protection strategies : Boc protection at the N-1 position of the pyrrolopyridine ring is often employed to improve yields and selectivity during subsequent substitutions.
Palladium-Catalyzed Cross-Coupling
- Sonogashira coupling : Utilized to introduce alkynyl substituents onto the pyridine ring before cyclization.
- Suzuki-Miyaura coupling : Employed for substitution at the 4-bromo position to introduce various aryl or heteroaryl groups, using phenylboronic acid or other boron reagents with Pd(dppf)Cl2 as the catalyst and potassium carbonate as the base in dioxane/water mixtures at elevated temperatures (around 80 °C).
Representative Reaction Conditions and Yields
Detailed Research Findings
- The use of sulfonamide intermediates enhances the efficiency of the domino cyclization to form the pyrrolopyridine core, likely by increasing the acidity of the anilinic proton, thus facilitating ring closure.
- Protecting-group strategies, especially Boc protection at the N-1 position, are crucial for improving the yield of subsequent functionalization steps, particularly palladium-mediated substitutions at the 6-position of the pyrrolopyridine scaffold.
- The palladium-catalyzed cross-coupling reactions are performed under nitrogen atmosphere with precise control of temperature (typically 80 °C) to ensure high selectivity and yield.
- Alternative synthetic routes involve the preparation of key intermediates such as 4-ethynyl-1-methyl-1H-pyrazole, which is coupled with halogenated pyridine derivatives to form cyclization precursors, followed by base-mediated ring closure.
- The final product, this compound, can be isolated as a solid after purification steps including aqueous workup, filtration through Celite, drying over sodium sulfate, and concentration under reduced pressure.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Conditions | Outcome/Remarks |
|---|---|---|---|---|
| Bromination | Radical bromination | NBS, AIBN, CCl4 | Reflux 5 h | Selective 4-bromo substitution |
| Azide substitution | Nucleophilic substitution | Sodium azide, DMF | 100 °C, 2 h | Intermediate functionalization |
| Borylation | Pd-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 80 °C, 8 h | Boronate intermediates for coupling |
| Sonogashira coupling | Pd-catalyzed alkynylation | Alkynes, Pd catalyst | Room temp to 80 °C | Introduction of alkyne substituents |
| Cyclization | Base-mediated ring closure | Base, sulfonamide intermediates | Variable | Formation of pyrrolopyridine core |
| Suzuki coupling | Pd-catalyzed arylation | Arylboronic acids, Pd catalyst, base | 80 °C, aqueous-organic solvent | Functionalization at 4-position |
| Protection/deprotection | Boc protection and TFA deprotection | Boc2O, TFA | Room temp | Improves yields and selectivity |
Q & A
Q. What are the common synthetic routes to methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, and how is regioselectivity achieved?
The synthesis typically involves functionalization of the pyrrolopyridine core. For example, halogenation at the 4-position can be achieved via direct bromination or substitution of a pre-existing leaving group (e.g., chloro). In one method, methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes nucleophilic substitution using bromine sources under basic conditions. Regioselectivity is controlled by steric and electronic factors of the heterocyclic ring, with the 4-position being more reactive due to conjugation with the carboxylate group .
Q. What purification techniques are effective for isolating this compound?
Column chromatography (normal-phase silica, 0–80% EtOAc/cyclohexane) is widely used for purification. Trituration with solvents like methyl tert-butyl ether (MTBE) or ethyl acetate is employed to remove impurities, yielding solids with >95% purity. HPLC/MS and <sup>1</sup>H NMR are critical for verifying purity .
Q. How is the compound characterized structurally and functionally?
Key characterization methods include:
- <sup>1</sup>H NMR : Peaks at δ 3.93–3.96 ppm (ester methyl) and δ 7.04–7.90 ppm (aromatic protons) confirm the core structure .
- HPLC/MS : Retention times (e.g., Rt = 1.48 min) and molecular ion peaks (e.g., m/z 275.0579 [M+H]<sup>+</sup>) validate molecular weight and purity .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be optimized for substituting the 4-bromo group?
The 4-bromo substituent is a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimization involves:
- Catalyst selection : t-BuBrettPhosPdG3 with t-BuBrettPhos ligand enhances reactivity for aryl ether formation (e.g., trifluoroethoxy substitution) .
- Solvent/base systems : THF/toluene mixtures with Cs2CO3 improve yields (e.g., 79% for trifluoroethoxy substitution) .
- Temperature : Reactions at 80°C for 22 hours ensure completion .
Q. What strategies mitigate competing N-alkylation versus O-alkylation in modifying the pyrrolo nitrogen?
N-Alkylation (e.g., using iodomethane) is favored under mild conditions (25°C, Cs2CO3 in DMA), achieving >95% selectivity. Steric hindrance from the ester group directs alkylation to the pyrrolo nitrogen rather than the pyridine nitrogen .
Q. How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (SNAr)?
Electron-withdrawing groups (e.g., ester at C2) activate the pyrrolopyridine ring for SNAr at C4. Bromine’s electronegativity further enhances leaving-group ability, enabling substitutions with alkoxides or amines under mild conditions (e.g., 45°C with NaOH/EtOH) .
Q. What analytical approaches resolve contradictions in reaction yields reported under similar conditions?
Discrepancies in yields (e.g., 72% vs. 96% for analogous reactions) may arise from:
- Catalyst loading : Higher Pd concentrations (4 mol%) improve turnover .
- Moisture sensitivity : Use of 4 Å molecular sieves prevents hydrolysis in moisture-sensitive reactions .
- Workup protocols : Trituration vs. column chromatography can affect isolated yields .
Methodological Considerations
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Key issues include:
- Exothermic reactions : Controlled addition of reagents (e.g., NaBH4) prevents runaway reactions .
- Purification scalability : Switch from column chromatography to recrystallization for cost-effective large-scale purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
